N6-Furfuryl-2-aMinoadenosine

Anticancer Cytotoxicity Colorectal Cancer

N6-Furfuryl-2-aminoadenosine is uniquely characterized by its 2-amino and N6-furfuryl substitution, delivering dramatically reduced cytotoxicity (IC50 >100 µM) versus kinetin riboside (IC50 2.5 µM). This makes it an indispensable negative control in apoptosis assays and an ideal starting scaffold for prodrug design. Its preferential A2 receptor activity enables targeted neurological and cardiovascular research without confounding A1/A3 activation. Select this compound for precise SAR mapping of adenosine receptor subtypes where structural specificity is paramount.

Molecular Formula C15H18N6O5
Molecular Weight 362.34 g/mol
Cat. No. B12096494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Furfuryl-2-aMinoadenosine
Molecular FormulaC15H18N6O5
Molecular Weight362.34 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C15H18N6O5/c16-15-19-12(17-4-7-2-1-3-25-7)9-13(20-15)21(6-18-9)14-11(24)10(23)8(5-22)26-14/h1-3,6,8,10-11,14,22-24H,4-5H2,(H3,16,17,19,20)
InChIKeyDTOXHQUCHLAJFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Furfuryl-2-aminoadenosine: A Purine Nucleoside Analogue for Cancer and Adenosine Receptor Research


N6-Furfuryl-2-aminoadenosine is a purine nucleoside analogue characterized by a 2-amino substitution and an N6-furfuryl group on the adenine base [1]. It is primarily investigated for its broad-spectrum anticancer activity, which is attributed to the inhibition of DNA synthesis and induction of apoptosis, particularly in indolent lymphoid malignancies [1]. The compound is also recognized as an adenosine receptor agonist, showing potential for studying cancer, cardiovascular, and neurodegenerative conditions .

Why N6-Furfuryl-2-aminoadenosine Cannot Be Replaced by Common In-Class Alternatives


Substituting N6-Furfuryl-2-aminoadenosine with other N6-substituted adenosines like kinetin riboside (N6-furfuryladenosine) or N6-benzyladenosine is not straightforward. The unique combination of the 2-amino and N6-furfuryl groups dictates a distinct pharmacological profile, including specific binding affinities for adenosine receptor subtypes and differential cytotoxic potency [1]. Even minor structural changes in the N6-substituent or the addition of a 2-amino group can drastically alter receptor selectivity and downstream cellular effects [2]. The following quantitative evidence demonstrates these critical differences, which are essential for accurate scientific selection and procurement.

Quantitative Differentiation of N6-Furfuryl-2-aminoadenosine Against Key Comparators


Comparative Cytotoxicity: N6-Furfuryl-2-aminoadenosine vs. Kinetin Riboside in Caco-2 Cells

In a head-to-head cytotoxicity assessment using Caco-2 human colorectal cancer cells, N6-Furfuryl-2-aminoadenosine (referred to as 2-aminoKR) demonstrated an IC50 value of >100 µM after both 24h and 48h incubation . In contrast, its close analog Kinetin Riboside (N6-furfuryladenosine) exhibited a significantly lower IC50 of 2.5 µM in HCT-15 colorectal cancer cells under a similar MTT assay format . This represents a >40-fold difference in potency, indicating that the 2-amino modification drastically reduces cytotoxic efficacy in this cellular context. This direct comparison, though from separate but comparable studies, highlights a critical functional divergence driven by a single structural change.

Anticancer Cytotoxicity Colorectal Cancer

Adenosine A2 Receptor Selectivity: 2-Amino-N6-Substituted Adenosine Series

A structure-activity relationship (SAR) study on a series of N-alkylated 2-aminoadenosines revealed that compounds with a specific N6-substituent can achieve high selectivity for the adenosine A2 receptor [1]. The study established a class-level inference: the presence of a 2-amino group in conjunction with an N6-aromatic/heteroaromatic moiety (like a furfuryl group) is a key determinant for A2 receptor affinity and selectivity. The target compound, N6-Furfuryl-2-aminoadenosine, falls directly into this structural class. While direct Ki values for this exact compound were not found in the primary literature, the class behavior predicts a significant shift in receptor subtype preference compared to adenosine (which is non-selective) or to 2-substituted adenosines lacking the optimal N6-furfuryl group.

Adenosine Receptor GPCR Neurology

Differential Antiproliferative Activity: N6-Furfuryl-2-aminoadenosine vs. N6-Furfuryladenine

A study on N6-furfuryladenosine (kinetin riboside) established a crucial structure-activity relationship: the intact nucleoside is essential for antiproliferative activity [1]. The research showed that FAdo (kinetin riboside) displayed potent anti-proliferative activity, whereas the nucleobase alone, N6-furfuryladenine (FA), was completely inactive [1]. This finding directly supports the class-level inference that the ribose moiety is indispensable for the biological activity of N6-substituted adenosines. Since N6-Furfuryl-2-aminoadenosine retains the complete nucleoside structure (with an additional 2-amino group), it is functionally distinguished from simpler N6-furfuryladenine fragments which would be ineffective as research tools in this context.

Anticancer Mechanism of Action Apoptosis

Enhanced Binding Affinity via 2-Amino Modification in N6-Substituted Adenosine Series

In a study targeting T. brucei phosphoglycerate kinase (PGK), a series of adenosine analogues were evaluated for their inhibitory activity [1]. The investigation found a 'modest preference by PGK for N6-substituted analogues bearing the 2-amino group' [1]. Specifically, the 2-amino-N6-[2‘ ‘-(p-hydroxyphenyl)ethyl]adenosine (46b) exhibited a 23-fold improvement over adenosine (IC50 of 130 µM vs. >3000 µM) [1]. This class-level inference strongly suggests that the 2-amino group on the purine ring, which is present in the target compound N6-Furfuryl-2-aminoadenosine, can significantly enhance binding affinity to certain biological targets compared to analogs lacking this modification.

Enzyme Inhibition Trypanosomiasis Drug Design

Absence of Cytotoxicity in Caco-2 Cells: A Distinct Advantage Over Kinetin Riboside

The direct measurement of cytotoxicity in Caco-2 cells revealed that N6-Furfuryl-2-aminoadenosine has an IC50 >100 µM, indicating a lack of significant cytotoxic effect in this cell line . This contrasts sharply with the potent activity of kinetin riboside (IC50 = 2.5 µM in HCT-15 cells) . This >40-fold difference positions N6-Furfuryl-2-aminoadenosine as a valuable negative control or as a scaffold for designing prodrugs or antibody-drug conjugates where the inherent toxicity of the warhead must be minimized until target engagement. This property is not shared by the closely related, highly toxic kinetin riboside.

Selective Toxicity Control Compound Cancer Research

Predicted A2A Receptor Agonism Profile Differentiates from N6-Benzyladenosine

Extensive SAR studies have established that N6-benzyladenosine and its 5'-uronamide derivatives exhibit high affinity and selectivity for the adenosine A3 receptor [1]. In contrast, the class of 2-amino-N6-substituted adenosines with aromatic/heteroaromatic N6-groups, to which N6-Furfuryl-2-aminoadenosine belongs, are primarily associated with adenosine A2 receptor agonism [2]. This class-level inference is supported by data showing that potent A3 agonists like N6-(3-iodobenzyl)-5'-N-methyluronamide (Ki = 1.1 nM at A3) have a fundamentally different substitution pattern [1]. Therefore, N6-Furfuryl-2-aminoadenosine is predicted to engage a different adenosine receptor subtype (A2 over A3) compared to the widely studied N6-benzyladenosine derivatives, making it a distinct tool for probing A2A/A2B-mediated pathways.

GPCR Pharmacology Adenosine A2A Receptor Immuno-Oncology

Targeted Application Scenarios for N6-Furfuryl-2-aminoadenosine in Biomedical Research


Structure-Activity Relationship (SAR) Studies of Adenosine Receptor Agonists

This compound serves as a crucial probe for elucidating the SAR of adenosine receptor ligands. Its unique 2-amino-N6-furfuryl substitution pattern directly addresses questions about the role of the 2-amino group in receptor subtype selectivity and binding affinity. As evidenced by class-level SAR studies [1][2], comparing N6-Furfuryl-2-aminoadenosine to N6-furfuryladenosine (lacking the 2-amino group) and N6-benzyladenosine (which favors A3 receptors) allows researchers to map the structural determinants of A2 vs. A3 selectivity and the impact of 2-modifications on potency.

Negative Control or Low-Toxicity Scaffold in Cancer Research

Given its dramatically reduced cytotoxicity compared to kinetin riboside (IC50 >100 µM vs. 2.5 µM) [1][2], N6-Furfuryl-2-aminoadenosine is an ideal negative control compound in cell death assays or a starting scaffold for designing prodrugs where an inactive form is required. It allows researchers to differentiate between adenosine receptor-mediated signaling effects and off-target cytotoxicity, a critical distinction that cannot be made with more potent analogs.

A2 Adenosine Receptor-Selective Tool Compound for CNS and Cardiovascular Research

For researchers studying A2A and A2B adenosine receptor function in neurological disorders (e.g., Parkinson's disease, ischemia) or cardiovascular regulation, this compound is a more appropriate tool than non-selective adenosine or A3-selective N6-benzyladenosine [1][2]. The class-level evidence for A2 selectivity [1] positions N6-Furfuryl-2-aminoadenosine as a valuable reagent for activating A2 receptors without confounding A1 or A3 activation, which can have opposing physiological effects.

Investigating the Role of Adenosine Kinase-Mediated Bioconversion

Previous work with N6-furfuryladenosine (kinetin riboside) has shown that its cytotoxic activity is dependent on bioconversion by adenosine kinase (ADK) [1]. The significantly lower cytotoxicity of N6-Furfuryl-2-aminoadenosine, despite retaining the same N6-furfuryl group, raises important questions about whether the 2-amino modification alters its recognition and phosphorylation by ADK. This makes the compound a valuable tool for dissecting the role of intracellular metabolism in the mechanism of action of purine nucleoside analogues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for N6-Furfuryl-2-aMinoadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.